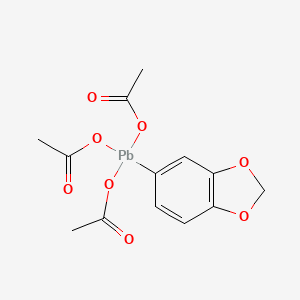
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is a chemical compound that belongs to the class of organolead compounds It is characterized by the presence of three acetyloxy groups and a 2H-1,3-benzodioxol-5-yl group attached to a lead atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane typically involves the reaction of lead acetate with 2H-1,3-benzodioxol-5-yl acetic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead dioxide and other oxidation products.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Lead dioxide and acetic acid.
Reduction: Lead(II) compounds and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organolead compounds.
Wirkmechanismus
The mechanism of action of Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may modulate the activity of target proteins. The lead center can also coordinate with various ligands, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetoxy)plumbane: Similar structure but lacks the 2H-1,3-benzodioxol-5-yl group.
Tris(benzyloxy)plumbane: Contains benzyloxy groups instead of acetyloxy groups.
Tris(methoxy)plumbane: Contains methoxy groups instead of acetyloxy groups.
Uniqueness
Tris(acetyloxy)(2H-1,3-benzodioxol-5-yl)plumbane is unique due to the presence of the 2H-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
124010-46-4 |
|---|---|
Molekularformel |
C13H14O8Pb |
Molekulargewicht |
505 g/mol |
IUPAC-Name |
[diacetyloxy(1,3-benzodioxol-5-yl)plumbyl] acetate |
InChI |
InChI=1S/C7H5O2.3C2H4O2.Pb/c1-2-4-7-6(3-1)8-5-9-7;3*1-2(3)4;/h1,3-4H,5H2;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI-Schlüssel |
SDXVWSASRDLSHD-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)O[Pb](C1=CC2=C(C=C1)OCO2)(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
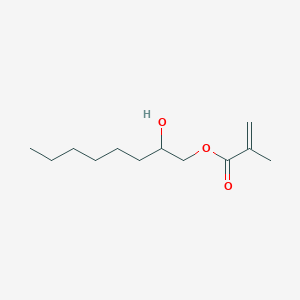
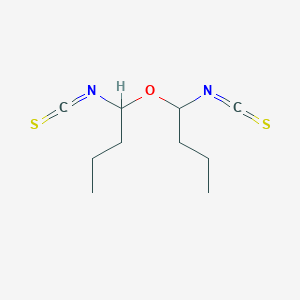
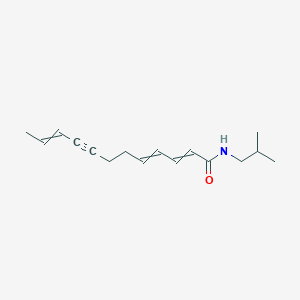
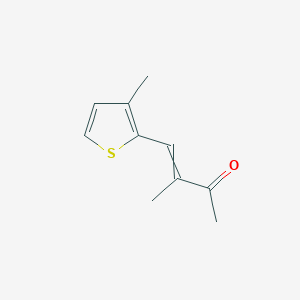
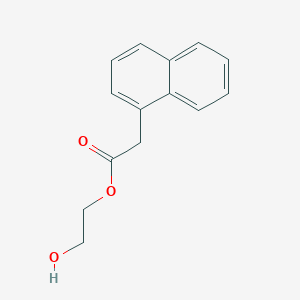

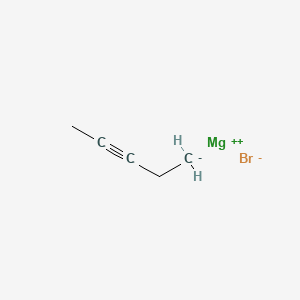
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)


